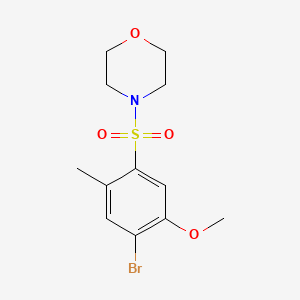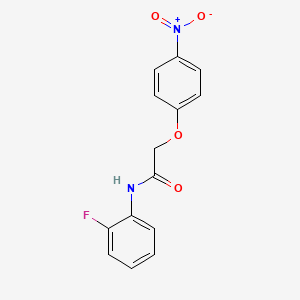![molecular formula C15H19NO2 B5547586 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole CAS No. 6598-12-5](/img/structure/B5547586.png)
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a cycloheptane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole can be achieved through a one-pot method. This method involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride . The reaction conditions are crucial for the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of readily available starting materials and relatively mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to modulate biological activities effectively .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrol-2-ium: This compound shares a similar core structure but includes a benzyl group, which may alter its chemical and biological properties.
4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates: These compounds are structurally related but contain different substituents, leading to variations in their reactivity and applications.
Uniqueness
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-17-12-8-7-9-13(18-6-2)15-11(4)16-10(3)14(12)15/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYKDRORDKJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC(=C2C(=CC=C1)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350717 |
Source


|
| Record name | 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6598-12-5 |
Source


|
| Record name | 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)
![N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B5547507.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)
![(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5547521.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

